![molecular formula C10H13NO2 B2737673 N-(5-Hydroxy-2,4-dimethylphenyl)acetamide CAS No. 1863131-85-4](/img/structure/B2737673.png)
N-(5-Hydroxy-2,4-dimethylphenyl)acetamide
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Overview
Description
“N-(5-Hydroxy-2,4-dimethylphenyl)acetamide” is an acetanilide derivative . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “N-(5-Hydroxy-2,4-dimethylphenyl)acetamide” is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-6-4-7(2)10(13)5-9(6)11-8(3)12/h4-5,13H,1-3H3, (H,11,12) .Physical And Chemical Properties Analysis
“N-(5-Hydroxy-2,4-dimethylphenyl)acetamide” has a molecular weight of 179.22 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Analgesic Properties
Research on compounds structurally related to N-(5-Hydroxy-2,4-dimethylphenyl)acetamide, such as capsaicinoids, has shown potential analgesic effects. For instance, the study of the crystal structure of a potent analgesic capsaicinoid provided insights into its molecular conformation and interactions stabilized by hydrogen bonds, suggesting its utility in pain management (Park et al., 1995).
Anticonvulsant Activity
Compounds with a structural resemblance to N-(5-Hydroxy-2,4-dimethylphenyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. A specific study synthesized trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and tested their efficacy in mice, showing significant protection against seizures. This highlights their potential application in developing new anticonvulsant drugs (Pękala et al., 2011).
Pesticide Development
The structural and properties analysis of derivatives similar to N-(5-Hydroxy-2,4-dimethylphenyl)acetamide, such as N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamides, has opened pathways for their use as potential pesticides. X-ray powder diffraction characterization of these compounds supports their application in agrochemical industries (Olszewska et al., 2009).
Fluorescence Applications
Investigations into amide-containing isoquinoline derivatives, which share structural features with N-(5-Hydroxy-2,4-dimethylphenyl)acetamide, have revealed their ability to form crystalline salts and complexes with enhanced fluorescence properties. Such characteristics are valuable for applications in fluorescent markers and probes (Karmakar et al., 2007).
Synthesis of Antimalarial Drugs
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using enzyme catalysis, provides a pathway for the synthesis of antimalarial drugs. This study illustrates the role of specific compounds in facilitating the synthesis of medically significant drugs through biocatalysis (Magadum & Yadav, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-hydroxy-2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-7(2)10(13)5-9(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFWKVPNFRBWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Hydroxy-2,4-dimethylphenyl)acetamide |
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